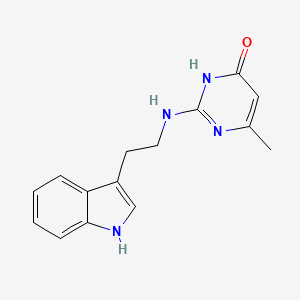

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol

Description

2-((2-(1H-Indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a 2-(1H-indol-3-yl)ethylamino substituent at position 2.

The compound’s structural complexity, combining a pyrimidine core with an indole-containing side chain, suggests possible applications in targeting kinase inhibitors or serotonin receptor modulators due to the indole group’s resemblance to tryptophan-derived biomolecules .

Properties

Molecular Formula |

C15H16N4O |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-[2-(1H-indol-3-yl)ethylamino]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20) |

InChI Key |

WMNVLJLFYCKAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Attachment of the Ethylamine Side Chain: The indole derivative is then reacted with ethylamine to introduce the ethylamine side chain.

Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes . This dual functionality makes it a versatile compound in biological systems.

Comparison with Similar Compounds

Structural Impact on Bioactivity

- Indole-Containing Derivatives: The indole-ethylamino group in 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol distinguishes it from simpler pyrimidines. Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to hydrophobic pockets in enzymes or receptors, similar to serotonin analogs . In contrast, 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol lacks this motif but shows higher anticancer activity due to its ethoxymethyl group’s lipophilicity .

- Substituent Position: Derivatives with substituents at position 6 (e.g., methyl, ethoxymethyl) generally exhibit stronger anticancer activity compared to those with substitutions at position 2 or 3. For example, 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol shows high anticancer activity, while 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol lacks reported anticancer efficacy .

Pharmacokinetic Properties

- Solubility : Methoxymethyl (e.g., N-[2-(1H-Indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine ) and ethoxymethyl groups improve water solubility compared to hydrophobic substituents like trifluoromethylphenyl .

- Metabolic Stability : Electron-withdrawing groups (e.g., chloromethyl, trifluoromethyl) in 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol may reduce metabolic degradation, enhancing bioavailability .

Mechanism of Action

- Antimicrobial Activity: 2-((2-(1H-Indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol likely targets bacterial topoisomerases or membrane proteins, akin to 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol, which disrupts cell wall synthesis .

- Anticancer Potential: Pyrimidines with bulky substituents (e.g., indole-ethylamino) may inhibit kinases like EGFR or CDKs, while simpler analogs (e.g., ethoxymethyl derivatives) could intercalate DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.